Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS Number: 609796-42-1) is a complex organic compound with the following structural formula:
C30H32N2O8S
This compound belongs to the thiazole class and combines elements from both pyrrole and thiazole rings
Preparation Methods
Synthetic Routes: The synthetic route for this compound is not widely documented due to its rarity. researchers have reported its preparation through multistep reactions involving the condensation of appropriate precursors. The exact sequence may vary, but it typically includes steps such as amide formation, cyclization, and esterification.
Reaction Conditions: The specific reaction conditions depend on the synthetic pathway chosen. Commonly used reagents include butoxybenzoyl chloride, phenylhydrazine, and thiazole derivatives. Solvents like dichloromethane or acetonitrile facilitate the reactions.
Industrial Production: As of now, there is no large-scale industrial production of this compound. It remains primarily accessible to early discovery researchers and is not commercially available.
Chemical Reactions Analysis
Reactivity: Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various reactions:
Oxidation: The phenyl and thiazole moieties are susceptible to oxidation.
Reduction: Reduction of the carbonyl group or other functional groups may occur.
Substitution: Substitution reactions at the phenyl ring or thiazole nitrogen are possible.
Common Reagents: Reagents like sodium borohydride (for reduction), acetic anhydride (for acetylation), and strong acids (for esterification) are relevant.
Major Products: The major products depend on the specific reaction conditions. Hydrolysis of the ester group yields the corresponding acid, while reduction leads to the alcohol form.
Scientific Research Applications
This compound’s applications span several scientific domains:
Chemistry: It serves as a building block for designing novel molecules.
Biology: Researchers explore its interactions with enzymes and receptors.
Medicine: Investigations focus on potential therapeutic effects.
Industry: Its unique structure may find applications in materials science.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is rare, similar compounds include:
Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate: (CAS Number: 609795-44-0) .
Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate: (CAS Number: 609796-50-1) .
These compounds share structural features but exhibit distinct properties.
Properties
CAS No. |
609796-43-2 |
---|---|
Molecular Formula |
C28H28N2O6S |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
ethyl 2-[(4E)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H28N2O6S/c1-4-6-16-36-20-14-12-19(13-15-20)23(31)21-22(18-10-8-7-9-11-18)30(26(33)24(21)32)28-29-17(3)25(37-28)27(34)35-5-2/h7-15,22,31H,4-6,16H2,1-3H3/b23-21+ |
InChI Key |
OMLIUJVADNRVLJ-XTQSDGFTSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=CC=C4)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=CC=C4)O |
Origin of Product |
United States |
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